(Rac)-NMDAR antagonist 1
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Overview
Description
(Rac)-NMDAR antagonist 1 is a compound that acts as an antagonist to the N-methyl-D-aspartate receptor (NMDAR). NMDARs are a subtype of glutamate receptors in the brain that play a crucial role in synaptic plasticity, memory function, and neurodevelopment. Antagonists of these receptors are of significant interest due to their potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, epilepsy, and neuropathic pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-NMDAR antagonist 1 typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of organic reactions such as condensation, cyclization, or coupling reactions.
Functional group modifications: Introduction of specific functional groups that are essential for the activity of the compound. This may involve reactions such as halogenation, alkylation, or acylation.
Purification and isolation: The final product is purified using techniques such as chromatography and crystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: (Rac)-NMDAR antagonist 1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain atoms or groups within the molecule with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(Rac)-NMDAR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of NMDAR antagonists and to develop new derivatives with improved properties.
Biology: Employed in research to understand the role of NMDARs in synaptic transmission and plasticity, as well as their involvement in various neurological disorders.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as Alzheimer’s disease, epilepsy, and neuropathic pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control and analytical testing.
Mechanism of Action
(Rac)-NMDAR antagonist 1 exerts its effects by binding to the NMDAR and blocking the action of glutamate, the primary excitatory neurotransmitter in the brain. This inhibition prevents the influx of calcium ions through the receptor, thereby reducing neuronal excitability and synaptic transmission. The molecular targets of this compound include the NMDAR subunits NR1, NR2A, and NR2B, which are involved in the receptor’s function and regulation.
Comparison with Similar Compounds
Ketamine: A well-known NMDAR antagonist used clinically as an anesthetic and for its antidepressant effects.
Memantine: Another NMDAR antagonist used in the treatment of Alzheimer’s disease.
Dextromethorphan: An over-the-counter cough suppressant that also acts as an NMDAR antagonist.
Uniqueness: (Rac)-NMDAR antagonist 1 is unique in its specific binding affinity and selectivity for certain NMDAR subunits, which may result in distinct pharmacological effects compared to other NMDAR antagonists. Its racemic nature also allows for the study of stereoisomer-specific interactions and activities.
Properties
IUPAC Name |
7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHFPVRYYJGAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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